5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1934577-41-9
VCID: VC2890030
InChI: InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3
SMILES: CCN1C=CC=C1C2=NOC(=N2)CCl
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole

CAS No.: 1934577-41-9

Cat. No.: VC2890030

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole - 1934577-41-9

Specification

CAS No. 1934577-41-9
Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
IUPAC Name 5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3
Standard InChI Key NEJPPAQVGJULJJ-UHFFFAOYSA-N
SMILES CCN1C=CC=C1C2=NOC(=N2)CCl
Canonical SMILES CCN1C=CC=C1C2=NOC(=N2)CCl

Introduction

Chemical Identity and Properties

Basic Identification Data

5-(Chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a synthetic heterocyclic compound with multiple functional groups that contribute to its chemical reactivity and biological potential. The compound is characterized by the following identification data:

ParameterValue
CAS Registry Number1934577-41-9
Molecular FormulaC₉H₁₀ClN₃O
Molecular Weight211.65 g/mol
IUPAC Name5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole
Standard InChIInChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3
Standard InChIKeyNEJPPAQVGJULJJ-UHFFFAOYSA-N
SMILESCCN1C=CC=C1C2=NOC(=N2)CCl

The compound features a 1,2,4-oxadiazole ring connected to a 1-ethyl-1H-pyrrole moiety at position 3 and a chloromethyl group at position 5, creating a molecule with diverse reactivity patterns.

Structural Features and Chemical Reactivity

Key Structural Elements

The molecular structure of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole combines several important pharmacophoric elements:

  • The 1,2,4-oxadiazole heterocycle serves as the central structural feature, containing two nitrogen atoms and one oxygen atom in a five-membered ring.

  • The 1-ethyl-1H-pyrrole substituent at position 3 introduces an additional heterocyclic component.

  • The chloromethyl group at position 5 provides a reactive electrophilic site for potential chemical modifications.

This structural combination creates a molecule with unique electronic distribution and reactivity patterns that influence its biological interactions.

Chemical Reactivity

The reactivity of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is primarily governed by:

  • The electrophilic nature of the chloromethyl group, which can undergo nucleophilic substitution reactions with various nucleophiles.

  • The 1,2,4-oxadiazole ring, which demonstrates bioisosteric equivalence with ester and amide moieties due to its ability to create specific interactions such as hydrogen bonding.

  • The pyrrole ring, which can participate in electrophilic aromatic substitution reactions typical of electron-rich heterocycles .

These reactive centers make the compound valuable for chemical derivatization in drug discovery applications.

Synthesis Methods

General Approaches to 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazole compounds like 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole typically follows established methodologies in heterocyclic chemistry. Two primary approaches are commonly employed:

Amidoxime Route

The most widely used method involves the reaction between an amidoxime and a carboxylic acid derivative, as illustrated in Table 1:

StepReactionConditionsYield Range
1Formation of amidoxime from nitrileNH₂OH·HCl, base, solvent60-90%
2Acylation of amidoximeCarboxylic acid derivative, coupling agent50-80%
3CyclodehydrationHeat or base40-95%

This approach is particularly valuable due to the mild conditions and the diversity of substituents that can be incorporated .

1,3-Dipolar Cycloaddition

An alternative synthesis route involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles:

ReagentsCatalystsConditionsLimitations
Nitrile + Nitrile oxidePt(IV) complexesMild temperaturesPoor solubility, costly catalysts
Modified nitrile substratesLewis acidsRoom temperature to moderate heatVariable regioselectivity

This method, while less common, offers a complementary approach for specific structural variations .

Specific Synthesis of Chloromethyl-Oxadiazole Derivatives

For the synthesis of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole specifically, a route similar to that used for related compounds likely involves:

  • Preparation of the appropriate 1-ethyl-1H-pyrrole-2-carbonitrile

  • Conversion to the corresponding amidoxime

  • Reaction with chloroacetic acid or its activated derivatives

  • Cyclodehydration to form the oxadiazole ring

The chloromethyl group can be introduced either during the acylation step using chloroacetyl chloride or through subsequent chlorination of a methyl or hydroxymethyl precursor .

Biological Activities of 1,2,4-Oxadiazole Derivatives

Pharmacological Significance

While specific biological activity data for 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is limited in the literature, the 1,2,4-oxadiazole scaffold is recognized for diverse pharmacological properties that this compound may share:

Biological ActivityMechanismRelated Structures
AntimicrobialEnzyme inhibition, membrane disruptionVarious 3,5-disubstituted-1,2,4-oxadiazoles
Anti-inflammatoryCOX inhibition, cytokine modulationOxadiazole derivatives with aryl substituents
AntitumorKinase inhibition, apoptosis inductionOxadiazoles linked to other heterocycles
AntitubercularDprE1 inhibition, cell wall disruptionDinitrobenzylsulfanyl-1,2,4-oxadiazoles

The presence of the 1-ethyl-1H-pyrrole moiety may further influence the biological profile, as pyrrole-containing compounds often exhibit enhanced membrane permeability and receptor binding properties .

Structure-Activity Relationship Insights

Studies on related oxadiazole derivatives suggest several structural features that contribute to biological activity:

  • The 1,2,4-oxadiazole ring typically serves as a rigid scaffold that positions other functional groups in optimal orientations for target binding.

  • Substitution patterns significantly impact activity—chloromethyl groups at position 5 can influence reactivity toward biological nucleophiles.

  • The 1-ethylpyrrole group likely contributes to lipophilicity and membrane permeability.

  • The bioisosteric nature of the oxadiazole ring compared to esters and amides improves metabolic stability while maintaining hydrogen bonding capabilities .

These characteristics position 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole as a potential lead compound for further derivatization and biological evaluation.

Research Applications

Current Research Focus

Current research involving 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole and related compounds centers on several key areas:

Drug Discovery Applications

The compound has potential applications in medicinal chemistry due to its structural features:

  • As a building block for constructing compound libraries

  • For fragment-based drug discovery approaches

  • As a reactive intermediate for producing more complex molecules with tailored pharmacological properties

Chemical Biology Tools

The reactive chloromethyl group makes this compound useful for chemical biology applications:

  • As a covalent modifier for target proteins containing reactive nucleophilic residues

  • For the development of activity-based probes

  • In cross-linking studies to investigate protein-protein interactions

Comparative Analysis with Related Compounds

When compared to structurally similar compounds, 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole shows distinctive characteristics:

CompoundStructural DifferencePotential Impact on Activity
5-(Chloromethyl)-3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazoleMethyl vs. ethyl on pyrroleSlightly reduced lipophilicity
2-(Chloromethyl)-5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazole1,3,4-oxadiazole isomerDifferent electronic distribution, altered H-bonding pattern
3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazolePyrrolidinyl vs. chloromethylIncreased basicity, different pharmacokinetic profile

These structural variations provide valuable insights into the potential optimization of this compound for specific applications .

Future Research Directions

Synthesis Optimization

Future research on 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole could focus on:

  • Development of more efficient and sustainable synthetic routes

  • Investigation of flow chemistry approaches for scaled production

  • Exploration of green chemistry methodologies to reduce environmental impact

Structural Modifications

Potential structural modifications to explore include:

  • Replacement of the chloromethyl group with other functional groups to tune reactivity

  • Variation of the substituents on the pyrrole ring to optimize pharmacological properties

  • Introduction of additional functional groups to enhance target selectivity

  • Development of prodrug approaches to improve pharmacokinetic properties

Biological Screening

Comprehensive biological evaluation should include:

  • Broad-spectrum antimicrobial screening

  • Antitumor activity assessment against diverse cancer cell lines

  • Enzyme inhibition studies, particularly for kinases and proteases

  • Structure-based computational studies to identify potential biological targets

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